2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
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Overview
Description
2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a compound that is interesting due to its complex structure and potential applications across multiple scientific fields. It features a benzodiazole core, which is often associated with significant biological activity. The compound's intricate molecular architecture, combined with the presence of various functional groups, renders it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step synthesis. Here’s an example of a general approach:
Formation of Benzodiazole Core: : This might begin with the cyclization of a suitably substituted o-phenylenediamine with an aldehyde or a ketone under acidic conditions.
Introduction of Ethanesulfonyl Group: : The ethanesulfonyl group is often introduced via sulfonation, employing reagents such as ethanesulfonyl chloride in the presence of a base.
Octahydropyrrolo[3,4-c]pyrrol Ring System: : Constructing this ring system could involve a multi-step procedure including cyclization reactions, reduction steps, and perhaps protecting group strategies to manage reactive functionalities.
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely follow similar synthetic strategies but adapted to more practical conditions, such as continuous flow processes, batch reactions, and optimization of reagent quantities to ensure cost-effectiveness and yield maximization. Safety, environmental impact, and waste management would also be major considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound could undergo oxidation reactions, especially at the sulfonyl and nitrogen centers.
Reduction: : Reduction reactions might target the sulfonyl group or the aromatic ring under specific conditions.
Substitution: : Various electrophilic and nucleophilic substitution reactions could be feasible, given the presence of functional groups like sulfonyl and diazole.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or hydrogen peroxide might be employed.
Reduction: : Reagents like lithium aluminium hydride or catalytic hydrogenation could be used.
Substitution: : Conditions involving nucleophiles or electrophiles like alkyl halides, amines, or halogens.
Major Products
The major products from these reactions would depend on the specific reactants and conditions used. For instance, oxidation could yield sulfoxides or sulfones, whereas reduction could lead to the removal of the sulfonyl group, yielding simpler derivatives.
Scientific Research Applications
Chemistry: : As an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: : Studied for its potential interactions with various biological targets, possibly serving as a tool in biochemical assays.
Medicine: : Investigated for potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: : Used in the development of new materials with specific functional properties or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely dependent on its ability to interact with molecular targets such as enzymes or receptors. Its structure suggests potential for:
Enzyme Inhibition or Activation: : By mimicking or blocking natural substrates.
Receptor Binding: : Through interactions with active sites, altering cellular signaling pathways.
Pathway Modulation: : Affecting biochemical pathways by enhancing or inhibiting specific molecular interactions.
Comparison with Similar Compounds
This compound can be compared with other benzodiazole derivatives:
2-amino-1,3-benzodiazole: : Known for its biological activity but lacks the complex ring system and sulfonyl group.
2-phenyl-1,3-benzodiazole: : Exhibits different reactivity due to the phenyl group.
1H-benzo[d]imidazole-2-sulfonamide: : Similar in having a sulfonyl group but with different ring system and substitution pattern.
Properties
IUPAC Name |
2-(5-ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-4-25(23,24)21-11-14-9-20(10-15(14)12-21)18-19-16-7-5-6-8-17(16)22(18)13(2)3/h5-8,13-15H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYGELSSLNISOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC2CN(CC2C1)C3=NC4=CC=CC=C4N3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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